N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position, a pyridin-2-ylmethyl moiety, and a furan-2-carboxamide group. This structure combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15-17(11-14)26-19(21-15)22(12-13-5-2-3-9-20-13)18(23)16-6-4-10-25-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFBWYGEZSUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Pathway
A modified Ullmann reaction enables the introduction of the methoxy group at position 6. Starting with 2-chlorobenzo[d]thiazole, nitration with concentrated sulfuric acid and nitric acid at 0–5°C produces a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%). Selective reduction of the nitro group using iron powder in acetic acid at 40°C yields 6-amino-2-chlorobenzo[d]thiazole (83% yield). Methoxylation is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethyl sulfoxide at 120°C, followed by purification via silica gel chromatography.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3h | 72% |
| Reduction | Fe/AcOH, 40°C, 5h | 83% |
| Methoxylation | NaOMe/DMSO, 120°C, 16h | 54% |
Direct Methoxy Group Introduction
Alternative approaches employ 6-methoxybenzo[d]thiazole as the starting material. Palladium-catalyzed coupling with 2-aminopyridine derivatives using bis(tri-tert-butylphosphine)palladium(0) and cesium carbonate in dimethylformamide at 150°C facilitates C–N bond formation. This method avoids nitro intermediates but requires stringent anhydrous conditions.
Furan-2-carboxamide Formation
The furan-2-carboxamide moiety is introduced through two principal routes:
Acyl Chloride Coupling
Furan-2-carbonyl chloride is generated in situ by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂). Reaction with N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine in dichloromethane using triethylamine as a base affords the target compound in 76% yield.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran enables direct coupling between furan-2-carboxylic acid and the secondary amine. This method minimizes racemization and achieves 81% yield.
Comparative Data:
| Method | Activator/Base | Solvent | Yield |
|---|---|---|---|
| Acyl Chloride | SOCl₂/Et₃N | CH₂Cl₂ | 76% |
| Carbodiimide | EDC/HOBt | THF | 81% |
Tandem Alkylation-Acylation Approach
A streamlined one-pot procedure combines alkylation and acylation steps:
- Alkylation: React 6-methoxybenzo[d]thiazol-2-amine with 2-(chloromethyl)pyridine in acetonitrile (K₂CO₃, 80°C, 6h).
- In Situ Acylation: Add furan-2-carbonyl chloride directly to the reaction mixture, followed by triethylamine (0°C to RT, 12h).
This method achieves 69% overall yield while reducing purification steps.
Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate product isolation. Switching to tetrahydrofuran improves acylation yields by 12% while maintaining solubility.
Protecting Group Strategies
Temporary protection of the benzo[d]thiazole nitrogen with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during methoxylation. Deprotection with trifluoroacetic acid restores the amine functionality without degrading the heterocycle.
Scalability Considerations
Palladium-catalyzed methods, while efficient, face cost barriers at scale. Iron-mediated reductions offer economical alternatives, with kilogram-scale batches achieving 78% yield for the nitro-to-amine conversion.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction
- Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole and related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications in the structure of thiazole derivatives have led to enhanced potency against cancer cells, with some compounds demonstrating IC50 values in the low micromolar range . The presence of electron-withdrawing groups on the thiazole ring has been associated with increased antitumor activity, suggesting that N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide may also benefit from similar structural modifications.
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial properties. The unique structure of this compound could provide a basis for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth and its effectiveness against resistant strains are areas ripe for exploration .
Inhibition of Tubulin Polymerization
One proposed mechanism is the inhibition of tubulin polymerization, a critical process in cancer cell division. Compounds that disrupt this process can effectively halt tumor growth . Similar thiazole derivatives have shown promising results in inhibiting tubulin polymerization, suggesting that this compound may operate through this pathway.
Interaction with Enzymatic Targets
Another potential mechanism involves the interaction with specific enzymatic targets involved in cancer progression or microbial resistance. The structural characteristics of this compound may allow it to bind effectively to these targets, leading to therapeutic effects .
Structure–Activity Relationship Studies
A comprehensive study on structure–activity relationships (SAR) has demonstrated that modifications to the thiazole ring significantly impact the biological activity of related compounds. For example, replacing bulky groups with smaller electron-withdrawing groups at specific positions has been shown to enhance antimalarial and anticancer activities . This insight suggests that similar modifications could be beneficial for optimizing this compound.
In Vitro and In Vivo Studies
In vitro studies on related thiazole derivatives have shown promising anticancer activity against various cell lines such as HeLa and MDA-MB-468, with IC50 values indicating significant cytotoxicity towards these cells while sparing normal fibroblast cells . In vivo studies are essential to validate these findings and assess the compound's safety profile and efficacy in living organisms.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20)
- Key Differences :
- Pyridine substitution: 3-ylmethyl vs. 2-ylmethyl in the target compound.
- Acetamide group replaces furan-2-carboxamide.
- Implications :
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Key Differences :
- Nitro group at the 6-position vs. methoxy in the target compound.
- Thiadiazole-thioacetamide substituent instead of furan-carboxamide.
- The thiadiazole-thioacetamide chain in 6d contributes to VEGFR-2 inhibition (IC50 = 0.28 µM), whereas the furan-carboxamide in the target compound may favor different target interactions .
N-(6-Alkoxybenzo[d]thiazol-2-yl) Derivatives (5a–m, 6a–b)
- Key Differences :
- Alkoxy chains (e.g., methoxy, ethoxy) at the 6-position.
- Varied substituents: triazole, imidazole, or tetrazole groups.
- Implications :
- Methoxy (as in the target compound) provides optimal balance between lipophilicity and solubility for blood-brain barrier penetration in anticonvulsant applications .
- Triazole-containing derivatives exhibit antimicrobial activity (MIC = 12.5 µg/mL against E. coli), suggesting that the furan-carboxamide group in the target compound may alter antimicrobial potency .
Target Selectivity and Binding Interactions
- Molecular Docking Insights :
- Pyridin-2-ylmethyl and furan-2-carboxamide groups may engage in hydrogen bonding with residues in kinase active sites (e.g., VEGFR-2 or EGFR), similar to nitrobenzothiazole derivatives .
- The methoxy group’s electron-donating nature could stabilize π-π stacking interactions in hydrophobic pockets, contrasting with nitro groups that may induce steric hindrance .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : Approximately 299.35 g/mol
- CAS Number : Not explicitly listed but can be derived from related compounds.
The structural features, including the presence of a benzothiazole moiety and a pyridine ring, suggest potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and pyridine exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess notable activity against various bacterial strains and fungi. A study highlighted that modifications in the thiazole ring can enhance antimicrobial potency, suggesting that this compound may follow similar trends in efficacy against pathogens .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Heterocyclic compounds, particularly those containing thiazole and pyridine rings, have been reported to inhibit cancer cell proliferation. For example, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity toward normal cells . The specific mechanisms often involve the inhibition of key signaling pathways related to cell growth and survival.
Inhibition of Enzymatic Activity
Enzyme inhibition is another critical area of study. Compounds similar to this compound have been identified as inhibitors of various kinases involved in cancer progression . The inhibition of kinases such as PDK1 has implications for treating myeloproliferative disorders and other malignancies.
Case Studies
- Antimalarial Activity : A series of thiazole analogs were tested for their activity against Plasmodium falciparum, revealing that certain modifications led to compounds with high potency and low cytotoxicity . This suggests that this compound could be explored further for antimalarial applications.
- Leishmanicidal Activity : Hybrid thiazoles have shown promising results against Leishmania species, with studies indicating significant reductions in parasite viability and alterations in cellular morphology upon treatment . The potential for this compound to exhibit similar effects warrants further investigation.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of a benzo[d]thiazole intermediate. For example, coupling a 6-methoxy-substituted benzo[d]thiazole-2-amine with a pyridin-2-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) forms the N-alkylated intermediate. Subsequent acylation with furan-2-carboxylic acid derivatives (e.g., acid chlorides) yields the final carboxamide. Critical parameters include temperature control (50–80°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., dichloromethane or THF). Monitoring via TLC and HPLC ensures purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., methoxy group at C6 of benzothiazole, pyridylmethyl linkage).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at ~395.4 g/mol for C₁₉H₁₈N₄O₃S).
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Potential : SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound's electronic properties and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are standard .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR, DNA topoisomerase). Validate with MD simulations (100 ns) to assess binding stability .
Q. How to resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- ADME Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or replace the methoxy group with trifluoromethyl to enhance bioavailability .
Q. What strategies optimize regioselectivity during the synthesis of substituted benzothiazole intermediates?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control lithiation positions in benzothiazole rings.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst for aryl-aryl bond formation at C4/C7 positions .
Q. How does X-ray crystallography aid in validating the compound's 3D structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond angles, torsion angles, and packing motifs. For example, hydrogen bonding between the carboxamide NH and pyridyl N atom stabilizes the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
